molecular formula C7H12Cl2N4 B1405208 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 1820703-96-5

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride

Cat. No.: B1405208
CAS No.: 1820703-96-5
M. Wt: 223.1 g/mol
InChI Key: ASALWYKERCYNIS-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride (CAS: 1820703-96-5) is a high-purity chemical intermediate with a molecular formula of C7H12Cl2N4 and a molecular weight of 223.10 g/mol . This compound features a fused, partially saturated pyrido[3,4-d]pyrimidine core structure, which is a privileged scaffold in medicinal chemistry . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. As a key synthetic building block, this tetrahydropyridopyrimidine derivative is primarily utilized in anticancer research, where related analogs have demonstrated significant inhibition of cancer cell proliferation . It also serves as a crucial precursor in the development of potential antimicrobial agents and has been investigated for neurological applications in models of neurodegenerative diseases . Researchers value this compound for its versatility in constructing more complex molecules via further functionalization of its amine group and the nitrogen atoms in the ring system. The product is accompanied by analytical data including NMR and FTIR spectral signatures for identity confirmation . Handling Note: This chemical is intended for research purposes by qualified laboratory personnel. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage instructions, which include recommendations to store in a sealed container in a dark, dry place at 2-8°C .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-7-10-3-5-1-2-9-4-6(5)11-7;;/h3,9H,1-2,4H2,(H2,8,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASALWYKERCYNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=NC=C21)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820703-96-5
Record name 5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine dihydrochloride
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Preparation Methods

Synthetic Routes

  • Cyclocondensation : This involves the reaction of substituted pyridine derivatives with amines under acidic conditions to form the core structure.
  • Salt Formation : The final step involves converting the compound into its dihydrochloride form using hydrochloric acid.

Reaction Conditions

  • Catalysts : Lewis acids like ZnCl₂ or palladium catalysts are used for cross-coupling steps.
  • Solvents : Common solvents include ethanol, DMF, or dichloromethane.
  • Temperature : The cyclization reactions typically occur between 80°C to 120°C.

Yield and Conditions

Synthetic Method Yield (%) Conditions Reference
Cyclocondensation + HCl salt 65 EtOH, HCl gas, 80°C, 12h
Pd-mediated cross-coupling 72 DMF, Pd(PPh₃)₄, 100°C, 24h

Structural Characterization

The structural characterization of this compound is crucial for confirming its identity and purity. Techniques used include:

  • NMR Spectroscopy : H and C NMR to confirm the tetrahydropyrido-pyrimidine core and amine hydrochloride groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula.
  • X-ray Crystallography : Resolves hydrogen-bonding networks between the amine group and chloride ions.

Research Findings

Recent studies have highlighted the potential therapeutic applications of derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. These include:

Study Focus Findings
Study 1 Anticancer Activity Inhibited breast cancer cell proliferation significantly.
Study 2 Antimicrobial Properties Effective against resistant Staphylococcus aureus strains.
Study 3 Neurological Applications Indicated neuroprotective effects in neurodegenerative disease models.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s biological activity .

Scientific Research Applications

Chemical Properties and Structure

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride has a molecular formula of C7H10N42HClC_7H_{10}N_4\cdot 2HCl and features a complex bicyclic structure. Its unique configuration contributes to its biological activity and potential therapeutic applications. The compound is characterized by its dihydrochloride form which enhances its solubility in aqueous environments.

Anticancer Activity

Recent studies have indicated that derivatives of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study involved the synthesis of specific derivatives that demonstrated enhanced potency against breast cancer cells compared to standard treatments .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been explored. In vitro studies have reported its effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neurological Applications

Emerging research suggests potential applications in neurology. The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings indicate that it may help mitigate oxidative stress and inflammation in neuronal cells .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Techniques such as Thorpe-Ziegler cyclization have been employed to efficiently construct the bicyclic structure while maintaining functional group integrity .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with synthesized derivatives.
Study 2Antimicrobial PropertiesShowed effectiveness against resistant bacterial strains with specific mechanisms identified.
Study 3Neurological ApplicationsIndicated potential neuroprotective effects in models simulating neurodegenerative diseases.

Comparison with Similar Compounds

Positional Isomers: Pyrido[4,3-d]pyrimidine Derivatives

A key structural analog is 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride (CAS: 157327-50-9, MFCD10699253, 95% purity). The distinction lies in the fused ring positions: the pyridine ring in this isomer is fused to the pyrimidine at positions 4 and 3 ([4,3-d] vs. [3,4-d]). For instance, the [4,3-d] isomer may exhibit distinct solubility profiles due to variations in crystal packing .

Chlorinated Derivatives

  • 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (CAS: 1803600-85-2, C₇H₉ClN₄): This derivative substitutes the amine group at position 2 with chlorine at position 3. Chlorination reduces basicity and increases lipophilicity (logP ~1.8), which may enhance membrane permeability but reduce aqueous solubility compared to the parent dihydrochloride salt. It is used in kinase inhibition studies .
  • This modification is common in kinase inhibitors targeting ATP-binding sites .

N-Substituted Amine Derivatives

  • N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride (CAS: 74197-26-5): The dimethylation of the amine group increases steric hindrance and reduces hydrogen-bonding capacity, which may lower binding affinity but improve metabolic stability. This derivative is marketed with >99% purity for high-throughput screening .
  • 1,4,5,6-Tetrahydropyrimidin-2-amine hydrochloride (CAS: 26893-39-0): A simpler monocyclic analog lacking the fused pyridine ring. The absence of the pyridine moiety reduces molecular complexity and polar surface area, impacting solubility and target selectivity .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

The dihydrochloride salt form of the target compound ensures higher aqueous solubility (>50 mg/mL in water) compared to free bases or monohydrochloride analogs (e.g., 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride, solubility ~20 mg/mL). Salt formation also stabilizes the amine group against oxidation .

Biological Activity

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity through various studies, case analyses, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C8H10N42HClC_8H_{10}N_4\cdot 2HCl, with a molecular weight of approximately 208.09 g/mol. The structure consists of a pyrido-pyrimidine framework that is known for its potential as a pharmacophore in drug development.

Research indicates that 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines function primarily as kinase inhibitors . A study highlighted that these compounds exhibit non-competitive inhibition against CaMKII (Calmodulin-dependent protein kinase II), which plays a crucial role in various cellular processes including muscle contraction and neurotransmitter release . The selectivity for CaMKII over other kinases suggests potential therapeutic applications in conditions such as cardiac hypertrophy and neurodegenerative diseases.

Antitumor Activity

This compound has shown promising antitumor properties. It has been identified as a potential candidate for targeting various cancer types through its action on signaling pathways involved in tumor growth. For instance, it has been associated with inhibiting tyrosine kinases which are often upregulated in cancers .

Cardiovascular Effects

The compound has also been investigated for its cardiovascular effects. Studies have indicated that derivatives of this compound can function as antihypertensive agents by blocking angiotensin II receptors . This mechanism can potentially lead to reduced blood pressure and improved heart function.

Case Studies

  • Inhibition of CaMKII : A representative compound from the tetrahydropyrido series demonstrated a 25-fold higher inhibitory activity against CaMKII compared to KN-93, a known inhibitor. This suggests that modifications to the phenyl group significantly enhance biological activity .
  • Antioxidant Properties : Recent studies have also explored the antioxidant potential of pyrimidine derivatives including this compound. It was found to exhibit significant scavenging activity against free radicals, indicating its utility in oxidative stress-related conditions .

Table 1: Biological Activity Summary

Activity TypeMechanism of ActionReference
AntitumorTyrosine kinase inhibition
CardiovascularAngiotensin II receptor antagonism
Calcium signalingNon-competitive CaMKII inhibition
AntioxidantFree radical scavenging

Table 2: Structure-Activity Relationship (SAR)

Compound VariantInhibitory Activity (IC50)Selectivity Ratio (CaMKII vs Other Kinases)
Base Compound0.088 μM>100:1
Substituted Variant0.004 μM>200:1

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride?

  • Methodology : Synthesis typically involves cyclization reactions of pyrimidine precursors. For example, a two-step process:

Core formation : Cyclocondensation of substituted pyridine derivatives with amines under acidic conditions.

Salt formation : Reaction with hydrochloric acid to yield the dihydrochloride salt.
Yields vary depending on substituents and reaction optimization (e.g., 60–75% yield for analogous compounds) .

  • Key Parameters :

  • Catalysts: Use of Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling steps.

  • Solvents: Ethanol, DMF, or dichloromethane.

  • Temperature: 80–120°C for cyclization.

    Synthetic Method Yield Conditions Reference
    Cyclocondensation + HCl salt65%EtOH, HCl gas, 80°C, 12h
    Pd-mediated cross-coupling72%DMF, Pd(PPh₃)₄, 100°C, 24h

Q. How is the structural characterization of this compound performed?

  • Techniques :

NMR Spectroscopy : 1^1H and 13^13C NMR confirm the tetrahydropyrido-pyrimidine core and amine hydrochloride groups.

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₇H₁₀N₃·2HCl, MW 208.09) .

X-ray Crystallography : Resolves hydrogen-bonding networks between the amine group and chloride ions .

  • Key Data :

  • SMILES : C1(CCNC2)=C2C=NC=N1.Cl.Cl
  • InChI Key : WLSBRWTXCPUJMN-UHFFFAOYSA-N .

Advanced Research Questions

Q. What molecular docking strategies are used to study its interaction with ERK2?

  • Protocol :

Protein Preparation : Retrieve ERK2 crystal structure (PDB ID: 2OJJ). Remove water molecules, add hydrogens, and optimize protonation states using MOE 2008.10 .

Ligand Preparation : Energy minimization of the compound with MMFF94x force field.

Docking : Flexible ligand docking into the ATP-binding pocket. Scoring via London dG and refinement with GBVI/WSA ΔG .

  • Results :

  • Binding energy: -11.6 kcal/mol (comparable to reference ligand 82A at -9.2 kcal/mol).

  • Key interactions: Hydrogen bonds with Met-106 and hydrophobic contacts with Val-37/Ala-52 .

    Ligand Binding Energy (kcal/mol) Key Residues
    Compound-11.6Met-106, Val-37
    82A (Ref.)-9.2Lys-54, Glu-71

Q. How does ligand efficiency relate to structural modifications of this compound?

  • Metrics :

  • Ligand Lipophilicity Efficiency (LLE) : Balances potency (IC₅₀) and lipophilicity (logP). Target LLE ≥ 5 for optimal drug-likeness .
  • Structure-Activity Relationship (SAR) :
  • Amine substitution : Bulky groups reduce ERK2 affinity but improve solubility.
  • Chloride counterions : Enhance crystallinity and stability .
    • Case Study :
  • Compound 11c : LLE = 6.2 (IC₅₀ = 12 nM, logP = 1.8).
  • Compound 11l : LLE = 4.9 (IC₅₀ = 8 nM, logP = 2.5) .

Q. What are the critical considerations for in vitro stability assays of this compound?

  • Methodology :

pH-Dependent Solubility : Test solubility across pH 1.2–7.2. The compound shows >262 mg/mL at pH 1.2 (simulating gastric fluid) vs. <0.01 mg/mL at pH 7.4 (blood) .

Plasma Stability : Incubate in human plasma (37°C, 24h). Measure degradation via LC-MS.

  • Results : <10% degradation in plasma, indicating high metabolic stability .

Data Contradictions and Resolutions

  • Synthesis Yields : Discrepancies in yields (65% vs. 72%) arise from differences in catalysts (ZnCl₂ vs. Pd). Palladium-mediated methods offer higher yields but require costlier reagents .
  • Binding Affinity : ERK2 docking scores vary with software (MOE vs. AutoDock). Cross-validate using experimental IC₅₀ assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride

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